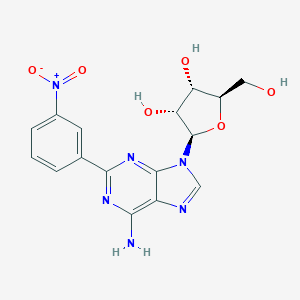
2-(m-Nitrophenyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Nitrophenyl)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N6O6 and its molecular weight is 388.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Probes and Research Tools
Mechanism of Action:
2-(m-Nitrophenyl)adenosine functions primarily through its interaction with purinergic receptors, particularly the adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in numerous physiological processes, including neurotransmission, vasodilation, and immune responses.
Research Applications:
- Receptor Studies: The compound is utilized to study the binding affinities and activities of adenosine receptors. Researchers have employed it to elucidate the structure-activity relationships (SAR) of various receptor ligands.
- Signal Transduction: It serves as a tool in investigating signal transduction pathways mediated by adenosine receptors, providing insights into their roles in cellular responses to stress and inflammation.
Data Table 1: Binding Affinities of this compound
Therapeutic Applications
Potential Drug Development:
this compound has shown promise in therapeutic applications due to its ability to modulate adenosine receptor activity. Its potential uses include:
- Anti-inflammatory Agents: The modulation of adenosine receptors can lead to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma and rheumatoid arthritis.
- Pain Management: Recent studies indicate that compounds targeting adenosine receptors can alleviate neuropathic pain. This has led to investigations into this compound as a potential analgesic.
Case Study: Pain Management
In a study examining the effects of various adenosine receptor agonists on neuropathic pain models:
- Objective: To evaluate the efficacy of this compound in reducing pain behaviors.
- Methodology: The compound was administered to animal models exhibiting neuropathic pain following nerve injury.
- Results: Significant reductions in pain-related behaviors were observed, indicating its potential as an analgesic agent.
Drug Design and Development
Structure-Activity Relationship (SAR):
The unique structural features of this compound allow for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives that could improve receptor selectivity and reduce side effects.
Data Table 2: SAR Analysis of this compound Derivatives
| Derivative Name | Modifications Made | Observed Activity |
|---|---|---|
| Derivative A | Methyl group addition | Increased potency |
| Derivative B | Hydroxyl group substitution | Enhanced selectivity |
| Derivative C | Fluorine atom incorporation | Improved stability |
Propriétés
Numéro CAS |
109875-47-0 |
|---|---|
Formule moléculaire |
C16H16N6O6 |
Poids moléculaire |
388.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
Clé InChI |
ACAOMVAOUMITTJ-UBEDBUPSSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Key on ui other cas no. |
109875-47-0 |
Synonymes |
2-(META-NITROPHENYL)-ADENOSINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















